REACTION_CXSMILES
|
[O:1]1[C:5]2=[N:6][CH:7]=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1.C([NH:16]C(C)C)(C)C.C([Li])CCC.CCCCCC.C(O)(=O)C.O.O.O.C([O-])(=O)C.[Na+].N[O:44][S:45]([OH:48])(=O)=O>O1CCCC1.C(OCC)C>[S:45]([C:2]1[O:1][C:5]2=[N:6][CH:7]=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=[C:4]2[CH:3]=1)(=[O:48])(=[O:44])[NH2:16] |f:5.6.7.8.9|
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Name
|
|
Quantity
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1.8 g
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Type
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reactant
|
Smiles
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O1C=CC=2C1=NC=C(C2)C(=O)O
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Name
|
|
Quantity
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45 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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1.54 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
19.7 mL
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Type
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reactant
|
Smiles
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CCCCCC
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Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
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O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
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3.46 g
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Type
|
reactant
|
Smiles
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NOS(=O)(=O)O
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Name
|
|
Quantity
|
0.63 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-70 °C
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Type
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CUSTOM
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Details
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This suspension was stirred for 2.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to give a partial solution
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Type
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CUSTOM
|
Details
|
to give a yellow precipitate
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Type
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CUSTOM
|
Details
|
sulfur dioxide gas was bubbled over the reaction surface
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Type
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CUSTOM
|
Details
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to give a very thick precipitate
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Type
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TEMPERATURE
|
Details
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After warming to room temperature
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Type
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ADDITION
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Details
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was added
|
Type
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FILTRATION
|
Details
|
This precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with diethyl ether
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Type
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DISSOLUTION
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Details
|
The hydroscopic sulfinate salt was dissolved in water (43 mL)
|
Type
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STIRRING
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Details
|
After stirring for 12-20 hours
|
Duration
|
16 (± 4) h
|
Type
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STIRRING
|
Details
|
after stirring for several hours
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Type
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FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
This crude product (2.2 g) was recrystallized twice from ethanol/methanol (1:1)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=2C(=NC=C(C2)C(=O)O)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |